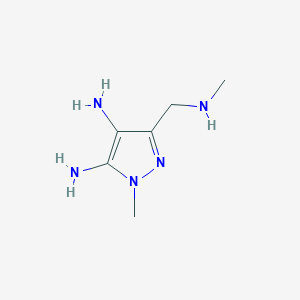
1-Methyl-3-((methylamino)methyl)-1H-pyrazole-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-((methylamino)methyl)-1H-pyrazole-4,5-diamine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-((methylamino)methyl)-1H-pyrazole-4,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazines with 1,3-dicarbonyl compounds, followed by further functionalization to introduce the methylaminomethyl group .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-((methylamino)methyl)-1H-pyrazole-4,5-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-((methylamino)methyl)-1H-pyrazole-4,5-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-((methylamino)methyl)-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopyrazole: Another member of the pyrazole family, known for its use in heterocyclic synthesis.
5-Aminopyrazole: Similar in structure and reactivity, used in the synthesis of fused heterocyclic systems
Uniqueness
1-Methyl-3-((methylamino)methyl)-1H-pyrazole-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
184173-24-8 |
|---|---|
Fórmula molecular |
C6H13N5 |
Peso molecular |
155.2 g/mol |
Nombre IUPAC |
2-methyl-5-(methylaminomethyl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C6H13N5/c1-9-3-4-5(7)6(8)11(2)10-4/h9H,3,7-8H2,1-2H3 |
Clave InChI |
PNURGEWVWONEOL-UHFFFAOYSA-N |
SMILES |
CNCC1=NN(C(=C1N)N)C |
SMILES canónico |
CNCC1=NN(C(=C1N)N)C |
Sinónimos |
1H-Pyrazole-4,5-diamine, 1-methyl-3-[(methylamino)methyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















